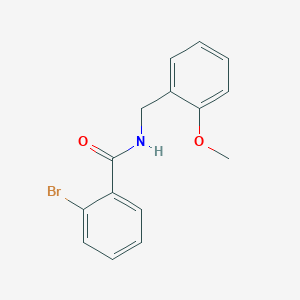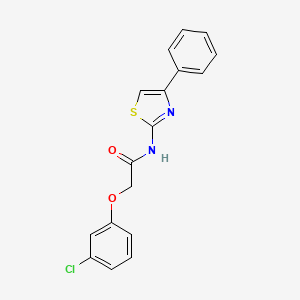
2,2-dimethyl-N,N'-di-1-naphthylpentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N,N'-di-1-naphthylpentanediamide is a useful research compound. Its molecular formula is C27H26N2O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.199428076 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
A derivative of 2,2-dimethyl-N,N'-di-1-naphthylpentanediamide, specifically [18F]FDDNP, was utilized in Alzheimer's disease research for the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This noninvasive technique facilitated the diagnostic assessment of Alzheimer's disease and assisted in monitoring responses to experimental treatments, showing significant differences in probe accumulation between patients with Alzheimer's and control subjects, correlated with memory performance scores (Shoghi-Jadid et al., 2002).
Organic Synthesis and Chemical Transformations
Studies on the chemistry of related compounds provide insights into synthetic methodologies and transformations useful in drug development and material science. For instance, research into thietan-2-ones chemistry, related to the structural motifs of this compound, has been conducted to explore novel synthetic routes and mechanisms, illustrating the compound's significance in developing new chemical entities (Al-Zaidi, Crilley, & Stoodley, 1983).
Medicinal Chemistry and Drug Discovery
The compound's framework serves as a foundation for designing new chemotherapeutic agents, as exemplified by the discovery and development of natural product-derived compounds. This approach combines chemistry and biology to discover and design new drugs based on plant-derived compound leads, showcasing the role of this compound related structures in medicinal chemistry and drug discovery processes (Lee, 2010).
Molecular Imaging
In the realm of molecular imaging, compounds akin to this compound have been explored for their potential in imaging applications, such as the synthesis of [18F]NST732 for positron emission tomography (PET) studies. This research underscores the compound's utility in developing imaging agents for tracking physiological and pathological processes in vivo, offering a window into the cellular mechanisms at play in various diseases (Basuli et al., 2012).
Fluorescence Imaging
The development of a 2-(N,N-Dimethylamino)naphthalene-based probe for selective zinc ion imaging in HeLa cells and Arabidopsis highlights the application of this compound derivatives in fluorescence imaging. This specificity and sensitivity toward zinc ions demonstrate the compound's potential in bioimaging and understanding metal ion homeostasis in biological systems (Ji Ha Lee et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-N,N'-dinaphthalen-1-ylpentanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2,26(31)29-24-16-8-12-20-10-4-6-14-22(20)24)18-17-25(30)28-23-15-7-11-19-9-3-5-13-21(19)23/h3-16H,17-18H2,1-2H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJHEZTBSKTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)


![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)

![2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B5518266.png)
![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)
